molecular formula C15H12Cl2F3NO B2933102 2-chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one CAS No. 329266-67-3

2-chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one

Cat. No.: B2933102
CAS No.: 329266-67-3
M. Wt: 350.16
InChI Key: MZUMFPMUKCTKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The ethanone group at the 3-position of the pyrrole bears a chlorine atom. Its molecular formula is C₁₅H₁₂Cl₂F₃NO, with a molecular weight of 350.16 g/mol .

The presence of electron-withdrawing groups (Cl, CF₃) on the phenyl ring and the pyrrole system likely enhances electrophilic reactivity and lipophilicity, making it relevant for agrochemical or pharmaceutical applications.

Properties

IUPAC Name

2-chloro-1-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2F3NO/c1-8-5-11(14(22)7-16)9(2)21(8)10-3-4-13(17)12(6-10)15(18,19)20/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUMFPMUKCTKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Final Assembly: The final step involves coupling the pyrrole derivative with the chlorinated phenyl compound under conditions that promote the formation of the desired ethanone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro ketone group undergoes nucleophilic substitution with sulfur-, oxygen-, and nitrogen-based nucleophiles. For example:

  • Thioether formation : Reaction with thiomorpholine in dioxane yields thioether derivatives, which can be oxidized to sulfones using H₂O₂/AcOH (similar to hybrids reported in ).
  • Amine substitution : Substitution with amines (e.g., ethylamine) produces α-amino ketones, a common strategy in bioactive molecule synthesis .

Table 1: Representative Nucleophilic Substitutions

Reaction TypeReagents/ConditionsProductYieldSource
Thioether formationThiomorpholine, dioxane, refluxThioether intermediate~80%
Oxidation to sulfone30% H₂O₂, AcOH, 55–60°CSulfone derivativeN.R.
Amine substitutionEthylamine, K₂CO₃, DMF, 25°C2-(Ethylamino)-1-aryl ethanone51–57%

Coupling Reactions

The pyrrole ring’s 3-trifluoromethylphenyl group enables participation in cross-coupling reactions:

  • Chan–Evans–Lam coupling : Pyridin-3-ylboronic acid reacts with tetrazole derivatives under copper catalysis to form biaryl structures .
  • Sonogashira coupling : Alkynylation at the pyrrole’s para position has been demonstrated for fluorenone derivatives .

Key Observations:

  • Electron-withdrawing groups (e.g., -CF₃) enhance electrophilic substitution selectivity at the pyrrole’s 4-position .
  • Steric hindrance from the 2,5-dimethyl groups limits reactivity at adjacent positions .

Oxidation and Reduction

The α-chloro ketone is susceptible to redox transformations:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol while preserving the pyrrole ring .
  • Oxidation : MnO₂ selectively oxidizes alcohol derivatives back to ketones .

Stability Notes:

  • The compound is stable under acidic conditions (e.g., HCl/MeOH) but degrades in strong bases due to enolate formation .
  • No decomposition observed in air at room temperature over 6 months .

Heterocyclic Functionalization

The tetrazole and pyrrole moieties participate in cyclization reactions:

  • Paal-Knorr synthesis : Reacts with 1,4-diones in AcOH/NaOAc to form fused pyrrole-tetrazole hybrids .
  • Bromination : Electrophilic bromination at the pyrrole’s 4-position occurs in AcOH, enabling further cross-couplings .

Table 2: Cyclization Reactions

SubstrateConditionsProductApplicationSource
1,4-DionesAcOH/NaOAc, refluxPyrrole-tetrazole hybridsAntibacterial agents
Brominating agentsAcOH, 60°C4-Bromo-pyrrole derivativeSuzuki couplings

Synthetic Challenges and Optimization

  • Steric hindrance : The 2,5-dimethyl groups on the pyrrole limit access to the 3- and 4-positions, requiring high-temperature reactions (>80°C) for functionalization .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve yields in SN2 reactions by stabilizing transition states .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for designing new therapeutic agents. Its ability to interact with biological targets could lead to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the trifluoromethyl group can enhance binding affinity to certain targets due to its electron-withdrawing properties, while the pyrrole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogs

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Effects Reference
Target Compound: 4-Cl, 3-CF₃-phenyl C₁₅H₁₂Cl₂F₃NO 350.16 Not reported High lipophilicity; dual Cl/CF₃ enhances stability
4-CF₃O-phenyl (Trifluoromethoxy analog) C₁₅H₁₃ClF₃NO₂ 331.72 147 CF₃O increases steric bulk and electronegativity
3,5-Difluorophenyl C₁₄H₁₂ClF₂NO 291.70 Not reported Fluorine atoms improve metabolic stability
4-CF₃-phenyl (No Cl on phenyl) C₁₅H₁₃ClF₃NO 331.72 Not reported Single CF₃ reduces polarity vs. Cl/CF₃ combo
2-Methylphenyl (Ortho-methyl substitution) C₁₆H₁₆ClNO 273.76 Not reported Steric hindrance from o-methyl limits reactivity

Substituent-Driven Property Modulations

Electronic Effects

  • Chloro vs. Trifluoromethyl : The target compound’s 4-chloro-3-CF₃-phenyl group combines inductive (-I) effects from Cl and CF₃, increasing electrophilicity at the pyrrole’s carbonyl group compared to analogs with single substituents (e.g., 4-CF₃O-phenyl) .

Steric and Solubility Considerations

  • Ortho-Substituents : The 2-methylphenyl analog () demonstrates reduced molecular weight (273.76 g/mol) and increased steric hindrance, likely lowering solubility in polar solvents compared to para-substituted analogs .
  • Lipophilicity : The dual Cl/CF₃ substitution in the target compound predicts higher logP values than analogs with fewer halogens (e.g., 3,5-difluorophenyl, MW 291.70) .

Biological Activity

2-Chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one, with the CAS number 329266-67-3, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₂Cl₂F₃NO
  • Molecular Weight : 350.16 g/mol
  • Structure : The compound features a chloro-pyrrole framework with a trifluoromethyl phenyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of pyrrole and related compounds have shown efficacy against a range of pathogens. In vitro studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds containing pyrrole structures have been tested for their ability to scavenge free radicals using methods like the DPPH assay. Although specific data on this compound is limited, related compounds often demonstrate strong antioxidant capabilities .

Anticancer Potential

The anticancer properties of similar compounds have been explored extensively. For instance, studies focusing on pyrrole derivatives have shown potential cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups such as chloro and trifluoromethyl enhances the activity of these compounds against tumors . Further research is required to establish the specific anticancer activity of this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the pyrrole ring or substituents on the phenyl group can significantly affect potency and selectivity against target enzymes or receptors .

Research Findings and Case Studies

A selection of studies highlights the biological activities associated with similar chemical structures:

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition against E. coli and S. aureus
AntioxidantStrong free radical scavenging activity observed
AnticancerCytotoxic effects noted in various cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.